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molecular formula C19H17NO3 B8681582 2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine CAS No. 95737-66-9

2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine

Cat. No. B8681582
M. Wt: 307.3 g/mol
InChI Key: QKJJUQOUDLVMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751225

Procedure details

To a suspension of sodium hydride (132 mg, 3.3 mmol; 60% in oil) in dimethylformamide (5 ml), a solution of 2-hydroxypyridine (314 mg, 3.3 mmol) in dimethylformamide (3 ml) was dropwise added with stirring, and stirring was continued at room temperature until the generation of hydrogen gas ceased. To the resultant solution, there was dropwise added a solution of 2-(4-phenoxyphenoxy)ethyl bromide (879 mg, 3.0 mmol) in dimethylformamide (3 ml), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water (70 ml) and extracted with toluene (25 ml) three times. The toluene layer was dried over anhydrous magnesium sulfate and the solvent was removed by evaporation. The residue was purified by silica gel column chromatography to give 2-[2-(4-phenoxyphenoxy)ethoxy]pyridine (264 mg) as white crystals. M.P., 94.2° C.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
879 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[H][H].[O:12]([C:19]1[CH:28]=[CH:27][C:22]([O:23][CH2:24][CH2:25]Br)=[CH:21][CH:20]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O.O>[O:12]([C:19]1[CH:20]=[CH:21][C:22]([O:23][CH2:24][CH2:25][O:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)=[CH:27][CH:28]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
314 mg
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
879 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(OCCBr)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (25 ml) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(OCCOC2=NC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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